molecular formula C₁₈H₃₄O₂ B1145599 (εR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-α,α,ε,7a-tetramethyl-1H-indene-1-pentanol CAS No. 66774-84-3

(εR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-α,α,ε,7a-tetramethyl-1H-indene-1-pentanol

Cat. No.: B1145599
CAS No.: 66774-84-3
M. Wt: 282.46
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Description

(εR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-α,α,ε,7a-tetramethyl-1H-indene-1-pentanol is a complex organic compound with significant applications in various scientific fields. This compound is known for its intricate structure and unique properties, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (εR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-α,α,ε,7a-tetramethyl-1H-indene-1-pentanol involves multiple steps, typically starting from simpler organic molecules. The process often includes hydrogenation, hydroxylation, and methylation reactions under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the compound for commercial use.

Chemical Reactions Analysis

Types of Reactions

(εR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-α,α,ε,7a-tetramethyl-1H-indene-1-pentanol undergoes various chemical reactions, including:

    Oxidation: Conversion to ketones or aldehydes using oxidizing agents.

    Reduction: Hydrogenation to form saturated alcohols.

    Substitution: Halogenation or alkylation at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens (chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(εR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-α,α,ε,7a-tetramethyl-1H-indene-1-pentanol is utilized in several scientific research areas:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In studies of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (εR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-α,α,ε,7a-tetramethyl-1H-indene-1-pentanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways. The exact mechanism can vary depending on the context of its use, such as in biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

    (εR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-α,α,ε,7a-tetramethyl-1H-indene-1-pentanol-d5: A deuterated analog used in isotope labeling studies.

    Calcitriol-d6: A biologically active form of vitamin D3, synthesized using similar intermediates.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it valuable for specialized applications where precise molecular interactions are required.

Properties

CAS No.

66774-84-3

Molecular Formula

C₁₈H₃₄O₂

Molecular Weight

282.46

Synonyms

(1R,3aR,4S,7aR)-1-((R)-6-Hydroxy-6-methylheptan-2-yl)-7a-methyloctahydro-1H-inden-4-ol; 

Origin of Product

United States

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